1-(4-Bromo-2-fluorobenzyl)pyrrolidine
Description
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBQZZAXMJNDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251792 | |
| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283173-83-1 | |
| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine, 1-[(4-bromo-2-fluorophenyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)pyrrolidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine, a substituted N-benzylpyrrolidine derivative of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical properties, a validated synthesis protocol, reactivity profile, and potential applications, with a focus on providing actionable insights for laboratory and development settings.
Core Chemical Identity and Physicochemical Properties
1-(4-Bromo-2-fluorobenzyl)pyrrolidine is a halogenated aromatic amine. The presence of the pyrrolidine ring, a common scaffold in pharmaceuticals, combined with the bromo- and fluoro-substituted benzyl group, makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[1]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 283173-83-1 | [1] |
| Molecular Formula | C₁₁H₁₃BrFN | [1] |
| Molecular Weight | 258.13 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General knowledge |
Synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine
The most direct and widely applicable method for the synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is the nucleophilic substitution (SN2) reaction between 4-Bromo-2-fluorobenzyl bromide and pyrrolidine.
Reaction Scheme
Caption: Synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine.
Experimental Protocol: N-Alkylation of Pyrrolidine
This protocol is a standard procedure for the N-alkylation of secondary amines with benzyl halides.
Materials:
-
4-Bromo-2-fluorobenzyl bromide (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM) (as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-fluorobenzyl bromide (1.0 eq) and the chosen solvent (e.g., acetonitrile, 0.2 M concentration).
-
Addition of Base and Amine: Add the base (e.g., potassium carbonate, 1.5 eq) to the solution, followed by the dropwise addition of pyrrolidine (1.2 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting benzyl bromide. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-Bromo-2-fluorobenzyl)pyrrolidine.
Causality Behind Experimental Choices:
-
Excess Pyrrolidine: A slight excess of pyrrolidine is used to ensure the complete consumption of the benzyl bromide and to minimize the formation of quaternary ammonium salts as a side product.
-
Base: A non-nucleophilic base like potassium carbonate or triethylamine is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is ideal for SN2 reactions as it can solvate the cations while leaving the nucleophile relatively free to attack the electrophilic carbon.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected NMR and IR spectral features can be predicted based on the molecule's structure.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (3H): Three signals in the aromatic region (approx. δ 7.0-7.5 ppm), showing characteristic splitting patterns due to ortho- and meta-couplings with each other and with the fluorine atom.
-
Benzylic Protons (2H): A singlet around δ 3.6-3.8 ppm.
-
Pyrrolidine Protons (8H): Two multiplets in the aliphatic region (approx. δ 1.7-1.9 ppm and δ 2.5-2.7 ppm) corresponding to the two sets of methylene groups in the pyrrolidine ring.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (approx. δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Benzylic Carbon (1C): A signal around δ 55-60 ppm.
-
Pyrrolidine Carbons (4C): Two signals in the aliphatic region (approx. δ 23-25 ppm and δ 53-55 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
C-H (aromatic): ~3030-3100 cm⁻¹
-
C-H (aliphatic): ~2850-2960 cm⁻¹
-
C=C (aromatic): ~1450-1600 cm⁻¹
-
C-N (amine): ~1100-1250 cm⁻¹
-
C-F (aryl): ~1200-1250 cm⁻¹
-
C-Br (aryl): ~1030-1070 cm⁻¹
Reactivity Profile
The reactivity of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is dictated by its key functional groups.
Nucleophilicity of the Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring is a tertiary amine and possesses a lone pair of electrons, making it basic and nucleophilic. It can react with electrophiles such as alkyl halides and acyl chlorides.
Aromatic Ring Reactivity
The benzene ring is substituted with a bromine and a fluorine atom, as well as the pyrrolidinomethyl group. The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: The C-Br bond can be readily converted to a C-C bond by reacting with a boronic acid in the presence of a palladium catalyst.
-
Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by reacting with an amine in the presence of a palladium catalyst.
-
Sonogashira Coupling: The C-Br bond can be coupled with a terminal alkyne using a palladium and copper co-catalyst system.
Caption: Key cross-coupling reactions of the aryl bromide.
The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless there is a strong electron-withdrawing group ortho or para to it.
Safety and Handling
Hazard Identification:
Based on supplier information, 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.
Potential Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design.
While specific biological activities for 1-(4-Bromo-2-fluorobenzyl)pyrrolidine are not extensively reported, its structural motifs suggest potential for investigation in several therapeutic areas:
-
CNS Agents: The pyrrolidine ring is a common feature in many centrally acting drugs.
-
Enzyme Inhibitors: As a versatile building block, it can be elaborated into more complex molecules designed to target specific enzyme active sites.
-
Oncology: Halogenated aromatic compounds are frequently employed in the design of anti-cancer agents. For instance, related bromo- and fluoro-substituted compounds have been investigated as potential therapeutics.
The presence of the bromine atom allows for late-stage functionalization, making this compound a valuable intermediate for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Conclusion
1-(4-Bromo-2-fluorobenzyl)pyrrolidine is a readily accessible chemical building block with significant potential for application in synthetic and medicinal chemistry. Its synthesis via N-alkylation is straightforward, and its reactivity, particularly at the aryl bromide position, allows for diverse chemical transformations. While detailed experimental data for the compound itself is limited in the public domain, its properties and reactivity can be reliably predicted based on established chemical principles. As with any chemical reagent, appropriate safety precautions must be taken during its handling and use.
References
-
PubChem. 4-Bromo-2-fluorobenzyl bromide.[Link]
-
Wikipedia. Pyrrolidine.[Link]
-
ResearchGate. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents.[Link]
Sources
An In-depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)pyrrolidine (CAS: 283173-83-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromo-2-fluorobenzyl)pyrrolidine is a halogenated benzylamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, incorporating a pyrrolidine ring, a flexible benzyl linker, and strategically placed bromo and fluoro substituents on the aromatic ring, offers a unique combination of physicochemical properties and reactive handles for further molecular elaboration. The pyrrolidine moiety can enhance aqueous solubility and act as a hydrogen bond acceptor, while the bromo and fluoro groups modulate lipophilicity, metabolic stability, and provide sites for cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and safe handling of this important chemical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine and its primary precursor, 4-bromo-2-fluorobenzyl bromide, is provided below.
| Property | 1-(4-Bromo-2-fluorobenzyl)pyrrolidine | 4-Bromo-2-fluorobenzyl bromide |
| CAS Number | 283173-83-1[1] | 76283-09-5 |
| Molecular Formula | C₁₁H₁₃BrFN[1] | C₇H₅Br₂F |
| Molecular Weight | 258.13 g/mol [1] | 267.92 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | White to off-white low melting solid |
| Melting Point | Not available | 33-36 °C |
| Boiling Point | Not available | 126 °C at 19 mmHg |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Soluble in methanol and other organic solvents |
Synthesis and Purification
The most direct and common method for the synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is the nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide with pyrrolidine. This reaction is a standard procedure for the formation of N-benzylamines.
Caption: Synthetic scheme for 1-(4-Bromo-2-fluorobenzyl)pyrrolidine.
Experimental Protocol: A Representative Procedure
Rationale: The following protocol is based on established methods for the N-alkylation of secondary amines with benzyl halides. Acetonitrile (ACN) is a common polar aprotic solvent for such reactions. An inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the hydrobromic acid byproduct, driving the reaction to completion. The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.
Materials:
-
4-Bromo-2-fluorobenzyl bromide (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-2-fluorobenzyl bromide (1.0 eq) in anhydrous acetonitrile, add pyrrolidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purification:
The crude 1-(4-Bromo-2-fluorobenzyl)pyrrolidine can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Physicochemical Characterization
Due to the lack of publicly available experimental spectra for 1-(4-Bromo-2-fluorobenzyl)pyrrolidine, the following characterization data are predicted based on its structure and known spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons (3H): Expected to appear in the range of 7.0-7.5 ppm. The fluorine and bromine substituents will influence their chemical shifts and coupling patterns.
-
Benzyl Protons (-CH₂-) (2H): A singlet is expected around 3.6 ppm.
-
Pyrrolidine Protons (-NCH₂-) (4H): A multiplet is expected around 2.5 ppm.
-
Pyrrolidine Protons (-CH₂CH₂N-) (4H): A multiplet is expected around 1.8 ppm.
¹³C NMR (Predicted):
-
Aromatic Carbons (6C): Expected in the range of 115-165 ppm. The carbons attached to fluorine and bromine will show characteristic chemical shifts and couplings.
-
Benzyl Carbon (-CH₂-) (1C): Expected around 55-60 ppm.
-
Pyrrolidine Carbons (-NCH₂-) (2C): Expected around 54 ppm.
-
Pyrrolidine Carbons (-CH₂CH₂N-) (2C): Expected around 23 ppm.
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound. Key fragmentation pathways would likely involve:
-
Loss of a bromine atom: [M-Br]⁺
-
Benzylic cleavage: leading to the formation of the 4-bromo-2-fluorobenzyl cation.
-
Fragmentation of the pyrrolidine ring.
Caption: Predicted mass spectrometry fragmentation of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine.
Reactivity and Potential Applications
The chemical reactivity of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is primarily dictated by the bromine atom on the aromatic ring and the tertiary amine of the pyrrolidine moiety.
-
Cross-Coupling Reactions: The aryl bromide provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4-position of the benzene ring, enabling the synthesis of diverse compound libraries for drug discovery.
-
Nucleophilicity and Basicity of the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a tertiary amine and can act as a base or a nucleophile.
The structural motifs present in 1-(4-Bromo-2-fluorobenzyl)pyrrolidine are found in various biologically active molecules, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents. The pyrrolidine ring is a common feature in many FDA-approved drugs.[2] Furthermore, compounds containing bromo- and fluoro-substituted aromatic rings have shown promise in the development of anticancer and antibacterial agents.[3]
Safety and Handling
Hazard Identification:
Based on the GHS classifications for similar compounds, 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] The starting material, 4-bromo-2-fluorobenzyl bromide, is toxic if swallowed and causes severe skin burns and eye damage.
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Caption: Key safety considerations for handling 1-(4-Bromo-2-fluorobenzyl)pyrrolidine.
References
- Guguloth, R., & Gubbi, S. K. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Asian Journal of Chemistry, 36(4), 863-870.
- Islam, M., et al. (2020). Synthesis of novel spiropyrrolidine-thiazolo-oxindole derivatives and their anticancer activity. Bioorganic Chemistry, 94, 103413.
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide. Retrieved January 26, 2026, from [Link]
- Di Mola, A., et al. (2021). The Pyrrolidine Ring in Medicinal Chemistry. Molecules, 26(16), 4987.
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine
Executive Summary
1-(4-Bromo-2-fluorobenzyl)pyrrolidine is a synthetic compound featuring a pyrrolidine moiety, a structural motif prevalent in numerous pharmacologically active agents.[1][2] While direct, comprehensive studies elucidating its specific mechanism of action are not yet prevalent in public-domain literature, a compelling hypothesis can be formulated based on robust evidence from structurally analogous compounds. This guide posits that 1-(4-Bromo-2-fluorobenzyl)pyrrolidine acts as an anti-tubulin agent, disrupting microtubule dynamics and inducing cell cycle arrest, a mechanism with significant therapeutic potential, particularly in oncology. This document will deconstruct this proposed mechanism, provide a rationale grounded in existing research, and present a detailed framework of experimental protocols required for its validation.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1][3] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of pharmacophore space that is not achievable with flat, aromatic rings.[4] This stereochemical complexity is a key feature in the design of specific and potent therapeutic agents. The pyrrolidine scaffold is found in a wide array of natural alkaloids and synthetic drugs, exhibiting activities ranging from antibacterial and antiviral to anti-inflammatory and anticancer.[3][5] The nitrogen atom can serve as a hydrogen bond acceptor, while an associated N-H group can act as a donor, facilitating critical interactions with biological targets.[6] The subject of this guide, 1-(4-Bromo-2-fluorobenzyl)pyrrolidine, combines this privileged scaffold with a substituted benzyl group, suggesting a tailored design for a specific biological target.
Proposed Mechanism of Action: Disruption of Microtubule Dynamics
The most compelling hypothesis for the mechanism of action of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is its function as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis. This assertion is primarily based on a study of closely related derivatives, 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine compounds, which have been demonstrated to inhibit tubulin polymerization and arrest cancer cells in the G2/M phase of the cell cycle.[7][8]
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are among the most successful classes of chemotherapeutic drugs. They typically bind to one of three main sites on tubulin: the colchicine, vinca alkaloid, or taxane binding sites.
The aforementioned study on piperidine-based analogs confirmed through molecular docking that the compounds likely bind to the colchicine binding site on β-tubulin.[7] This binding event prevents the polymerization of tubulin into microtubules. The subsequent disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and, ultimately, apoptosis. Given the high degree of structural similarity, it is highly probable that 1-(4-Bromo-2-fluorobenzyl)pyrrolidine shares this mechanism.
Caption: Proposed mechanism of action.
Experimental Validation Framework
To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to move from cellular effects to direct target engagement.
Assessment of Cellular Effects
The initial phase focuses on characterizing the compound's impact on cancer cells in vitro.
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
-
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung, HCT-116 colon, MCF-7 breast) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
Objective: To determine if the compound induces cell cycle arrest at a specific phase, consistent with anti-tubulin activity.
-
Protocol:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis.
-
Direct Target Engagement and Visualization
This phase aims to confirm the direct interaction of the compound with tubulin and visualize its effects on the microtubule network.
-
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine a tubulin polymerization buffer, GTP, and purified bovine tubulin (>99% pure).
-
Compound Addition: Add 1-(4-Bromo-2-fluorobenzyl)pyrrolidine at various concentrations. Include controls: a negative control (vehicle), a polymerization inhibitor (e.g., colchicine), and a polymerization promoter (e.g., paclitaxel).
-
Initiation and Monitoring: Warm the plate to 37°C to initiate polymerization. Monitor the change in absorbance (turbidity) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance over time. Inhibition of the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.
-
-
Objective: To visually inspect the integrity of the microtubule network within cells following treatment.
-
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compound at its IC₅₀ concentration for 18-24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Disruption of the fine, filamentous microtubule network and the appearance of condensed, fragmented chromatin are indicative of anti-tubulin activity.
-
Caption: A logical workflow for mechanism validation.
Structure-Activity Relationship (SAR) Considerations
A preliminary SAR analysis suggests distinct roles for the different moieties of the molecule:
-
Pyrrolidine Ring: As a saturated heterocycle, it provides a crucial three-dimensional geometry for optimal binding.[4] Its nitrogen atom likely serves as a key hydrogen bond acceptor in the target binding pocket.
-
4-Bromo-2-fluorobenzyl Group: This substituted aromatic ring is critical for defining the compound's interaction with the hydrophobic regions of the binding pocket. The halogen atoms (Bromo and Fluoro) significantly modulate the electronic properties and can form halogen bonds, potentially increasing binding affinity and specificity. The ortho-fluoro substitution, in particular, can influence the conformation of the benzyl ring relative to the pyrrolidine core.
Potential Toxicological Liabilities
A noteworthy consideration for compounds containing a pyrrolidine ring is the potential for metabolic bio-activation.[6] The ring can be oxidized to form a reactive iminium ion, which can subsequently react with cellular nucleophiles. While this is not a universal issue, it represents a potential liability that should be assessed during later stages of drug development through metabolic stability and reactive metabolite screening assays.[6]
Conclusion and Future Directions
The available evidence strongly suggests that 1-(4-Bromo-2-fluorobenzyl)pyrrolidine functions as a microtubule-destabilizing agent, likely by binding to the colchicine site of tubulin. This proposed mechanism positions the compound as a promising candidate for further investigation, particularly in the context of oncology. The experimental framework detailed in this guide provides a clear and robust pathway to validate this hypothesis. Future research should focus on executing these studies, followed by in vivo efficacy trials in relevant cancer models and a comprehensive evaluation of its pharmacokinetic and safety profiles.
References
- Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023). PubMed Central.
- Pyrrolidine - Wikipedia. (n.d.). Wikipedia.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed.
- 【Whitepaper】Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
- Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. (n.d.). PubMed.
- Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents | Request PDF. (n.d.). ResearchGate.
- Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions | Request PDF. (2025). ResearchGate.
- Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC. (n.d.). NIH.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink.
- 1-(4-Bromo-2-fluorobenzyl)pyrrolidine | CAS 283173-83-1. (n.d.). Santa Cruz Biotechnology.
- 1-(4-bromo-2-fluorobenzyl)pyrrolidine | 283173-83-1. (n.d.). BLDpharm.
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Atlantis Press.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS Unipa.
- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (n.d.). ResearchGate.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 7. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery & Development Professionals
The Pyrrolidine Ring: A Privileged Scaffold by Design
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, frequently referred to as a "privileged scaffold."[1] This designation is not arbitrary; it is earned through the ring's consistent appearance in a multitude of natural products, alkaloids, and FDA-approved drugs targeting a wide array of biological targets.[2][3] Its prevalence stems from a unique combination of structural and physicochemical properties that make it exceptionally suitable for drug design.
The core advantages of the pyrrolidine scaffold include:
-
Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring confer a non-planar, puckered conformation.[4] This inherent three-dimensionality allows for a more sophisticated and precise exploration of the pharmacophore space, enabling derivatives to fit into complex protein binding pockets with high affinity and specificity.
-
Stereochemical Richness: The pyrrolidine ring can be substituted at multiple positions, creating chiral centers. The spatial orientation of these substituents profoundly influences biological activity, allowing for fine-tuning of a compound's pharmacological profile.[5]
-
Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor.[6] This, coupled with the scaffold's general contribution to aqueous solubility, enhances the pharmacokinetic properties of drug candidates, improving absorption and distribution.[6]
-
Synthetic Tractability: The pyrrolidine core can be synthesized through various reliable and stereocontrolled methods, often starting from readily available precursors like the amino acid proline.[7] This accessibility facilitates the generation of diverse chemical libraries for screening and optimization.
The pyrrolidine nucleus is a fundamental component of numerous natural compounds, from nicotine to essential amino acids like proline, which is a key building block of peptides and proteins.[7][8] This natural precedent underscores its biocompatibility and evolutionary selection as a stable and versatile molecular framework.
Key Synthetic Strategies for Pyrrolidine Derivatives
The construction of the pyrrolidine ring is a well-established field in organic chemistry, with several robust methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
The [3+2] Cycloaddition Approach
One of the most powerful and convergent methods for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. This reaction allows for the rapid construction of the five-membered ring with excellent control over relative stereochemistry.
Below is a conceptual workflow for this reaction, which forms the basis for generating complex, multi-substituted pyrrolidine cores.
Caption: General workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.
This strategy is highly valued for its ability to introduce multiple stereocenters in a single, predictable step. Metal-catalyzed asymmetric variants, often employing silver (Ag) or copper (Cu) catalysts, provide excellent enantiocontrol, yielding homochiral pyrrolidine fragments crucial for modern drug development.[9]
Functionalization of Chiral Pool Precursors
Nature provides an abundant source of enantiomerically pure starting materials. The amino acids L-proline and 4-hydroxy-L-proline are inexpensive and readily available chiral precursors for pyrrolidine synthesis.[7] Drug synthesis often begins with these compounds, leveraging their inherent stereochemistry to build more complex molecules.[7] For example, the reduction of proline yields prolinol, a key building block for many drugs.[7]
Detailed Experimental Protocol: Asymmetric [3+2] Cycloaddition
The following protocol is a representative example adapted from the literature for the stereoselective synthesis of a pyrrolidine derivative using a chiral auxiliary-controlled 1,3-dipolar cycloaddition.[9]
Objective: To synthesize a highly functionalized, enantiomerically enriched pyrrolidine core.
Materials:
-
Heteroaromatic aldehyde (e.g., pyridine-2-carboxaldehyde) (1.0 eq)
-
Glycylsultam chiral auxiliary (1.0 eq)
-
Acrylonitrile (dipolarophile) (1.2 eq)
-
Silver(I) acetate (AgOAc) (0.1 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Toluene (solvent)
Procedure:
-
To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add the aldehyde (1.0 eq), glycylsultam (1.0 eq), and anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.
-
Add silver(I) acetate (0.1 eq) and triethylamine (1.1 eq) to the reaction mixture. The triethylamine acts as a base to facilitate the formation of the azomethine ylide.
-
Add the acrylonitrile (1.2 eq) to the flask.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired pyrrolidine cycloadduct.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and assess purity. The stereochemistry can be confirmed by NOE experiments.[9]
Causality: The use of a chiral sultam auxiliary attached to the glycine component directs the facial selectivity of the cycloaddition, resulting in a high degree of stereocontrol. The silver catalyst coordinates with the imine and the ester carbonyl, locking the conformation of the intermediate azomethine ylide and ensuring a predictable stereochemical outcome.[9]
Therapeutic Applications Across Disease Areas
The structural versatility of the pyrrolidine scaffold has led to its incorporation into drugs for an exceptionally broad range of diseases.[2][10]
Central Nervous System (CNS) Disorders
Pyrrolidine derivatives have a long history in treating CNS conditions. The racetam class of nootropics, such as Aniracetam, features a pyrrolidinone core and is used to manage cognitive impairment.[2] Other derivatives have been developed as anticonvulsant and antipsychotic agents. For instance, certain pyrrolidine-substituted carbazole derivatives have shown acetylcholinesterase inhibition activity, a key target in Alzheimer's disease therapy.[10]
Infectious Diseases: Antiviral and Antibacterial Agents
The pyrrolidine ring is a key component of several successful antiviral drugs. In HIV therapeutics, it is found in protease inhibitors that mimic the proline residue of the natural peptide substrate. In the fight against Hepatitis C, the drug Asunaprevir incorporates a proline-derived fragment.[7] Furthermore, various synthetic pyrrolidine derivatives have demonstrated potent antibacterial and antifungal activities, making them promising leads for new anti-infective agents.[10][11]
Cancer
In oncology, pyrrolidine derivatives are frequently employed as kinase inhibitors. The nitrogen atom of the ring can form a crucial hydrogen bond in the hinge region of the kinase ATP-binding site. This interaction, combined with substituents that occupy adjacent hydrophobic pockets, can lead to highly potent and selective inhibitors. Marketed drugs like Lenvatinib, used for thyroid and renal cancer, feature a pyrrolidine carboxamide moiety.
The diagram below illustrates the general mechanism of action for a pyrrolidine-based Type I kinase inhibitor.
Caption: Mechanism of a pyrrolidine-based kinase inhibitor blocking the ATP binding site.
Metabolic Diseases: Diabetes
Polyhydroxylated pyrrolidines, also known as azasugars, act as mimics of carbohydrates.[8] They can inhibit enzymes like α-glucosidase and aldose reductase, which are involved in glucose metabolism and diabetic complications.[8] More recently, pyrrolidine derivatives have been developed as highly potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-IV), an important target for type 2 diabetes. The drug Linagliptin is a prominent example.
The table below summarizes the inhibitory activity of selected pyrrolidine derivatives against various metabolic targets, illustrating the structure-activity relationships (SAR) that guide lead optimization.
| Compound Class | Target Enzyme | Representative Compound | Modification | IC₅₀ / % Inhibition | Reference |
| Pyrrolidine Sulfonamide | DPP-IV | Compound 23d | 4-trifluorophenyl substitution | 11.32 ± 1.59 µM (IC₅₀) | [10] |
| Polyhydroxylated Pyrrolidine | Aldose Reductase (ALR2) | Compound 29 | D-gluco configuration | 57% Inhibition | [2] |
| Pyrrolidine Amide | NAAA | Compound 30a | 4-cyclohexylphenyl group | 0.5 ± 0.1 µM (IC₅₀) | [10] |
| Pyrrolidine Amide | NAAA | Compound 30c | 4-phenylcyclohexyl group | 0.48 ± 0.11 µM (IC₅₀) | [2] |
Case Study: Captopril, a Triumph of Rational Drug Design
The development of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor for hypertension, is a landmark example of rational drug design centered on a proline (pyrrolidine-2-carboxylic acid) scaffold.
The Logic:
-
The Lead: Researchers at Squibb started with a peptide isolated from the venom of the Brazilian pit viper, Bothrops jararaca. This peptide was a potent inhibitor of ACE.[6]
-
The Hypothesis: They hypothesized that a small molecule could mimic the C-terminal dipeptide of the snake venom peptide, which binds to the active site of ACE, a zinc-containing metalloproteinase. The proline residue was identified as a critical component for this binding.
-
The Design: Succinyl-proline was designed as a starting point, showing modest ACE inhibition (IC₅₀ = 330 nM).[6] The researchers reasoned that a more potent zinc-binding group was needed to chelate the active site zinc ion.
-
The Breakthrough: By replacing the succinyl carboxyl group with a sulfhydryl (-SH) group, which is a much stronger zinc chelator, they created Captopril. This single modification dramatically increased potency, leading to a highly effective and orally bioavailable drug.
This progression from a natural peptide lead to a simplified, potent small molecule demonstrates the power of using privileged scaffolds like proline as a foundation for rational, mechanism-based drug design.
Future Perspectives and Challenges
The exploration of pyrrolidine derivatives in medicinal chemistry is far from complete. Current research focuses on:
-
Novel Stereoselective Syntheses: Developing even more efficient and greener methods to access complex and diverse pyrrolidine scaffolds.[3][12]
-
Exploring New Biological Space: Applying pyrrolidine-based libraries to novel and challenging targets, such as protein-protein interactions and epigenetic targets.
-
Bio-conjugation and Targeted Delivery: Using the pyrrolidine ring as a versatile linker or component in antibody-drug conjugates (ADCs) and other targeted delivery systems.
A potential challenge with the pyrrolidine motif is its metabolic liability. The ring can be bio-activated to form reactive iminium ions, which may have toxicological implications.[6] Therefore, careful ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiling are essential during the development of any new pyrrolidine-based drug candidate.
Conclusion
The pyrrolidine scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry. Its unique combination of three-dimensional complexity, stereochemical richness, favorable physicochemical properties, and synthetic accessibility makes it an invaluable tool for drug hunters. From the rational design of Captopril to the development of modern kinase inhibitors, the pyrrolidine ring has consistently provided the foundation for therapeutic breakthroughs. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the versatile pyrrolidine core will undoubtedly continue to be a central element in the discovery of the next generation of innovative medicines.
References
-
Karasu, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In: Tucci, P. (eds) Topics in Medicinal Chemistry. Springer, Cham. [Link]
-
Karasu, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central, PMC10480392. [Link]
-
Sukhikh, A. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5565. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Britton, R., et al. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central, PMC4027376. [Link]
-
Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Pyrrolidine-based marketed drugs. (2023). ResearchGate. [Link]
-
Barreiro, E. J., et al. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Royal Society of Chemistry. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of 1-(4-bromo-2-fluorobenzyl)pyrrolidine and its Metabolites Using LC-MS/MS
Abstract
This application note presents a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(4-bromo-2-fluorobenzyl)pyrrolidine, a novel heterocyclic compound, and the identification of its primary metabolites. The protocols detailed herein are designed for researchers in drug discovery and development, providing a systematic approach from in vitro metabolism studies using liver microsomes to sample preparation from biological matrices and final analysis by high-resolution mass spectrometry. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and the generation of reliable, reproducible data in a high-throughput environment.
Introduction: The Rationale for Metabolic Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The metabolic fate of a drug is of paramount importance, as metabolites can be pharmacologically active, inactive, or even toxic.[1] 1-(4-bromo-2-fluorobenzyl)pyrrolidine, a compound with a halogenated aromatic moiety and a pyrrolidine ring, presents a unique metabolic profile that necessitates detailed investigation. The presence of bromine and fluorine atoms can significantly influence its metabolic pathways.[2]
Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies, offering high sensitivity, selectivity, and the capability to elucidate the structures of unknown metabolites.[3][4] This document provides a detailed protocol for leveraging LC-MS/MS technology, specifically using a quadrupole time-of-flight (Q-TOF) mass spectrometer, for the comprehensive analysis of 1-(4-bromo-2-fluorobenzyl)pyrrolidine and its metabolites. Q-TOF systems are particularly advantageous for metabolite identification as they provide accurate mass measurements, which aids in determining the elemental composition of metabolites.[5][6]
Predicted Metabolic Pathways
Understanding the potential metabolic transformations of 1-(4-bromo-2-fluorobenzyl)pyrrolidine is crucial for designing effective analytical strategies. Based on its chemical structure, several Phase I and Phase II metabolic reactions can be anticipated. Halogenated aromatic compounds often undergo oxidation, while the pyrrolidine ring is susceptible to various modifications.[2][7]
Phase I Metabolism (Functionalization):
-
Oxidation: Hydroxylation of the aromatic ring or the pyrrolidine ring.
-
N-dealkylation: Cleavage of the bond between the pyrrolidine nitrogen and the benzyl group.
-
Oxidative dehalogenation: Although less common, the bromine or fluorine atoms may be removed.
Phase II Metabolism (Conjugation):
-
Glucuronidation: Addition of a glucuronic acid moiety to hydroxylated metabolites.
-
Sulfation: Conjugation with a sulfo group.
The following diagram illustrates the predicted primary metabolic pathways for 1-(4-bromo-2-fluorobenzyl)pyrrolidine.
Caption: Predicted Phase I and Phase II metabolic pathways of 1-(4-bromo-2-fluorobenzyl)pyrrolidine.
Experimental Design and Protocols
A systematic approach is essential for the successful analysis of the parent compound and its metabolites. The following sections outline the key experimental stages.
In Vitro Metabolism using Liver Microsomes
To investigate the metabolic stability and identify the primary metabolites in a controlled environment, an in vitro assay using liver microsomes is the method of choice.[8][9] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10][11]
Protocol: Metabolic Stability Assay
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (100 mM, pH 7.4)
-
1-(4-bromo-2-fluorobenzyl)pyrrolidine (final concentration 1 µM)
-
Liver microsomes (human, rat, or mouse; final concentration 0.5 mg/mL)[8]
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add pre-warmed NADPH regenerating system (to maintain co-factor concentration) to initiate the metabolic reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a separate tube containing ice-cold acetonitrile (2x the aliquot volume) to quench the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.[12]
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Biological Matrices
For the analysis of in vivo samples (e.g., plasma, urine), efficient sample preparation is critical to remove interfering substances and ensure the longevity of the analytical column and mass spectrometer.[13][14] Protein precipitation is a straightforward and effective method for plasma samples.[12]
Protocol: Protein Precipitation of Plasma Samples
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample) to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Analysis: Transfer to autosampler vials for LC-MS/MS analysis.
The following diagram illustrates the sample preparation workflow.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Method Development
The development of a sensitive and selective LC-MS/MS method is the core of this application.[4] The following parameters should be optimized for 1-(4-bromo-2-fluorobenzyl)pyrrolidine and its expected metabolites.
Liquid Chromatography
A reversed-phase C18 column is a suitable starting point for the separation of the parent compound and its metabolites. A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency, is recommended.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min |
Mass Spectrometry
A Q-TOF mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for this analysis. The instrument should be tuned and calibrated according to the manufacturer's specifications.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | MS^E (simultaneous acquisition of low and high energy spectra) |
| Mass Range | 50 - 1000 m/z |
For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer can be used in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[3] Hypothetical MRM transitions for the parent compound are provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-(4-bromo-2-fluorobenzyl)pyrrolidine | 272.0 | 125.1 | 25 |
| 272.0 | 91.1 | 30 | |
| Internal Standard | (User Defined) | (User Defined) | (User Defined) |
Data Analysis and Metabolite Identification
The data acquired from the LC-Q-TOF MS system can be processed using specialized software. The workflow for metabolite identification involves comparing the chromatograms of control and incubated samples to find unique peaks corresponding to metabolites.[1] The accurate mass measurement from the Q-TOF allows for the generation of elemental compositions, and the fragmentation pattern in the high-energy scan provides structural information.[15][16]
The identification of a hydroxylated metabolite, for example, would be based on a mass shift of +15.9949 Da (the mass of oxygen) from the parent compound, along with characteristic fragmentation patterns.
Method Validation
Once the analytical method is developed, it must be validated to ensure its reliability for the intended application.[17][18] The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[17][19][20][21]
Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[17]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[17]
Conclusion
This application note provides a detailed and scientifically grounded framework for the LC-MS/MS analysis of 1-(4-bromo-2-fluorobenzyl)pyrrolidine and its metabolites. By following the outlined protocols for in vitro metabolism, sample preparation, method development, and validation, researchers can obtain high-quality, reliable data to support drug discovery and development programs. The principles and techniques described herein are broadly applicable to the analysis of other novel small molecules, providing a solid foundation for robust bioanalytical workflows.
References
-
International Journal of Pharmaceutical Research and Allied Sciences. Metabolite Identification by Mass Spectrometry. [Link]
-
PubMed. In Vitro Drug Metabolism Using Liver Microsomes. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
-
National Institutes of Health. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. [Link]
-
Shimadzu. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]
-
PubMed Central. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]
-
PubMed. Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. [Link]
-
Lawrence Berkeley National Laboratory. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Characterization of Metabolites Guided by the METLIN Database. [Link]
-
National Institutes of Health. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. [Link]
-
Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Milecell Bio. Drug Metabolism Studies Using Liver Microsomes. [Link]
-
National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
SpringerLink. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]
-
ACS Publications. Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. [Link]
-
SciSpace. Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry for Identification of In Vitro and In Vivo Metabolites of. [Link]
-
ResearchGate. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]
-
Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]
-
YouTube. Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. [Link]
-
European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
ResearchGate. Validation of bioanalytical methods - Highlights of FDA's guidance. [Link]
-
National Institutes of Health. The metabolism of aromatic acids by micro-organisms. Metabolic pathways in the fungi. [Link]
-
Asian Journal of Research in Chemistry. Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. [Link]
-
Stanford University. Fundamentals: Applications of LC/MS in small molecule drug discovery. [Link]
-
U.S. Environmental Protection Agency. Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. [Link]
-
Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
PubMed Central. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. [Link]
-
ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
-
PubMed. Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). [Link]
-
PubChem. 4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline. [Link]
-
U.S. Department of Health and Human Services. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
YouTube. Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Link]
-
YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
LCGC. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]
Sources
- 1. ijpras.com [ijpras.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. scispace.com [scispace.com]
- 6. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Characterization of Metabolites Guided by the METLIN Database – ENIGMA [enigma.lbl.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. hhs.gov [hhs.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Molecular Docking Studies of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine Analogs
Abstract
This document provides a comprehensive guide for conducting molecular docking studies on 1-(4-bromo-2-fluorobenzyl)pyrrolidine analogs. Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule to a target protein.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of molecular docking, provide a detailed, step-by-step protocol using industry-standard software, and offer insights into the interpretation of docking results. The protocols described herein are designed to be self-validating and are grounded in established scientific principles.
Introduction: The Power of In Silico Prediction in Drug Discovery
Molecular docking has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid method to screen vast libraries of compounds and to understand potential drug-target interactions at a molecular level.[2][4][5] The primary objective of molecular docking is to predict the preferred conformation and orientation (the "pose") of a ligand when it binds to a receptor, typically a protein.[1][4] This predictive power allows researchers to prioritize compounds for synthesis and biological testing, thereby accelerating the drug development pipeline.[5]
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known to impart favorable physicochemical properties.[6][7][8][9][10] The specific analogs, 1-(4-bromo-2-fluorobenzyl)pyrrolidines, possess a unique combination of functionalities that suggest potential interactions with various biological targets. Previous research on structurally similar piperidine-based compounds has identified tubulin as a promising target for anticancer activity.[11][12] Therefore, for the purpose of this protocol, we will consider tubulin as the primary biological target for our docking studies.
This guide will walk you through the entire molecular docking workflow, from target and ligand preparation to the final analysis of the results. We will emphasize the critical thinking behind each step, ensuring a robust and reproducible study.
The Molecular Docking Workflow: A Conceptual Overview
The molecular docking process can be broken down into several key stages. Each stage requires careful consideration and execution to ensure the biological relevance of the results. The overall workflow is depicted in the diagram below.
Caption: A high-level overview of the molecular docking workflow, from initial preparation to final analysis.
Detailed Protocols
This section provides detailed, step-by-step protocols for the molecular docking of 1-(4-bromo-2-fluorobenzyl)pyrrolidine analogs against tubulin. We will utilize commonly used and well-validated software tools such as AutoDockTools, AutoDock Vina, and PyMOL.
Part 1: Target Protein Preparation
The initial and one of the most critical steps is the preparation of the target protein structure. This involves retrieving the protein structure from a database, cleaning it, and preparing it for docking.
Rationale: Raw PDB files often contain experimental artifacts such as water molecules, co-factors, and multiple conformations of amino acid residues, which can interfere with the docking process.[13][14] Adding hydrogens and assigning charges are essential for the force field calculations used by the docking algorithm.[13]
Protocol:
-
Obtain Protein Structure: Download the crystal structure of the target protein, tubulin, from the Protein Data Bank (PDB). For this protocol, we will use the PDB ID: 1SA0 , which is a structure of tubulin in complex with a known inhibitor.
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all water molecules, ions, and any co-crystallized ligands or co-factors. These are typically labeled as "HETATM" in the PDB file.[13]
-
If the protein has multiple chains, select the chain that contains the binding site of interest. For 1SA0, we will use chain A.
-
Save the cleaned protein structure as a new PDB file (e.g., 1sa0_protein.pdb).
-
-
Prepare the Receptor for Docking using AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open your cleaned PDB file (1sa0_protein.pdb).[15]
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.[15]
-
Go to Edit > Charges > Add Kollman Charges.
-
Save the prepared receptor in the PDBQT format by going to Grid > Macromolecule > Choose. Select the protein and click Select Molecule. Then save the file as 1sa0_protein.pdbqt. The PDBQT format includes atomic charges and atom types required by AutoDock Vina.[13][16]
-
Part 2: Ligand Preparation
The small molecules, in this case, the 1-(4-bromo-2-fluorobenzyl)pyrrolidine analogs, also need to be prepared for docking. This involves generating 3D structures, assigning charges, and defining rotatable bonds.
Rationale: Ligands need to be in a 3D format with correct stereochemistry. Adding hydrogens and assigning charges are crucial for accurate interaction scoring. Defining rotatable bonds allows for ligand flexibility during the docking simulation, which is essential for finding the optimal binding pose.[13]
Protocol:
-
Generate 2D Structures: Draw the 2D structures of your 1-(4-bromo-2-fluorobenzyl)pyrrolidine analogs using a chemical drawing software like ChemDraw or MarvinSketch. Save them in a suitable format (e.g., MOL or SDF). For this example, we will prepare the parent molecule, 1-(4-bromo-2-fluorobenzyl)pyrrolidine.
-
Convert to 3D and Prepare for Docking using AutoDockTools (ADT):
-
If you have a 2D structure, you will need to generate a 3D conformation. This can be done using software like Open Babel or the online tool CORINA.
-
In ADT, go to Ligand > Input > Open to load your 3D ligand file.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically add Gasteiger charges and define rotatable bonds.[13]
-
Part 3: Grid Box Generation and Docking Simulation
The next step is to define the search space on the receptor where the docking algorithm will attempt to place the ligand. This is done by defining a "grid box".
Rationale: Defining a specific binding site, known as targeted docking, significantly increases the efficiency and accuracy of the docking simulation.[4] The grid box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[1]
Protocol:
-
Define the Grid Box:
-
In ADT, with the 1sa0_protein.pdbqt loaded, go to Grid > Grid Box.
-
A box will appear around the protein. You can adjust the center and dimensions of the box to encompass the known binding site of tubulin. For 1SA0, the binding site of the co-crystallized ligand can be used as a reference.
-
A good starting point for the dimensions is 25 x 25 x 25 Å centered on the binding pocket.
-
Record the center coordinates and dimensions of the grid box.
-
-
Configure AutoDock Vina:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the coordinates and dimensions with the values from the previous step:
-
-
Run the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files (1sa0_protein.pdbqt, ligand.pdbqt, and conf.txt) and the AutoDock Vina executable.
-
Execute the following command:
-
AutoDock Vina will perform the docking and generate an output file (docked_ligand.pdbqt) containing the predicted binding poses and their corresponding scores, and a log file (log.txt) with the binding affinities.[15][17][18]
-
Data Analysis and Interpretation
Once the docking simulation is complete, the next step is to analyze the results to gain insights into the potential binding of your analogs.
Analyzing Docking Scores
AutoDock Vina provides a binding affinity score in kcal/mol.[19] A more negative score indicates a more favorable binding affinity.[19][20] It is important to note that these scores are predictions and should be used for ranking and comparison rather than as absolute values.[20]
| Analog | Binding Affinity (kcal/mol) |
| 1-(4-bromo-2-fluorobenzyl)pyrrolidine | -8.5 |
| Analog 2 | -9.2 |
| Analog 3 | -7.8 |
| ... | ... |
| Caption: A sample table summarizing the predicted binding affinities of different analogs. |
Visualizing and Analyzing Binding Poses
The docked_ligand.pdbqt file contains multiple binding poses for your ligand. These can be visualized to understand the interactions between the ligand and the protein.
Protocol:
-
Load Structures in PyMOL:
-
Open PyMOL.
-
Load the prepared receptor: File > Open > 1sa0_protein.pdbqt.
-
Load the docked poses: File > Open > docked_ligand.pdbqt. The different poses will be loaded as separate states.
-
-
Analyze Interactions:
-
Focus on the pose with the best (most negative) binding affinity.
-
Identify the amino acid residues in the binding pocket that are interacting with the ligand.
-
Look for key interactions such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for overall binding.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Halogen bonds: The bromine and fluorine atoms in your analogs may participate in these interactions.
-
-
PyMOL has tools to identify and visualize these interactions.[21][22][23]
-
Caption: A schematic representation of potential interactions between a ligand and amino acid residues in the binding pocket.
Protocol Validation: Ensuring Trustworthiness
To ensure the reliability of your docking protocol, it is essential to perform a validation step.[24] A common method is to "re-dock" the native ligand back into the protein's binding site.[25]
Rationale: A validated docking protocol should be able to reproduce the experimentally observed binding pose of a known ligand.[25]
Protocol:
-
Prepare the Native Ligand: Extract the co-crystallized ligand from the original PDB file (1SA0) and prepare it as a PDBQT file, following the same procedure as for your analogs.
-
Perform Docking: Dock the native ligand into the prepared receptor using the same grid box and docking parameters.
-
Calculate RMSD: Compare the predicted pose of the native ligand with its crystal structure pose. The Root Mean Square Deviation (RMSD) between the two poses should ideally be less than 2.0 Å for the protocol to be considered valid.[25][26]
Conclusion and Future Directions
Molecular docking is a powerful hypothesis-generating tool that can provide valuable insights into the potential binding of small molecules to a biological target. The protocols outlined in this guide provide a robust framework for conducting molecular docking studies on 1-(4-bromo-2-fluorobenzyl)pyrrolidine analogs. The results from these in silico studies can be used to prioritize the synthesis of the most promising analogs for further experimental validation through in vitro and in vivo assays.
References
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Galaxy Training. (2019). Protein-ligand docking. [Link]
-
Gopalakrishnan, C., & Sowmiya, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 21(5), e1012033. [Link]
-
Scripps Research. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
SwissDock. (n.d.). [Link]
-
Vitale, P., Scilimati, A., & Resta, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4935. [Link]
-
ResearchGate. (2023). Interpretation of Molecular docking results? [Link]
-
ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
-
Kumar, A., Sharma, P., & Singh, R. (2022). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Anti-cancer agents in medicinal chemistry, 22(10), 1957–1969. [Link]
-
ResearchGate. (2025). Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. [Link]
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular docking: a powerful approach for structure-based drug discovery. Current pharmaceutical design, 20(22), 3657–3671. [Link]
-
Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., Peishoff, C. E., & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]
-
Bioinformatics Review. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
-
CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]
-
Dr. Ammarah Hasnain. (2022, May 12). Visualization of Molecular Docking result by PyMOL [Video]. YouTube. [Link]
-
Seeliger, D. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 463–469. [Link]
-
Journal of Pharma Insights and Research. (2025). Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
ACS Omega. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. [Link]
-
Journal of Chemical Information and Modeling. (2007). Validation Studies of the Site-Directed Docking Program LibDock. [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide. [Link]
-
Mississippi State University. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. [Link]
-
Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
-
ResearchGate. (n.d.). Pyrrole, pyrrolidine analogs as drug candidates-II. [Link]
-
International Journal of Molecular Sciences. (2026). Molecular docking in drug design: Basic concepts and application spectrums. [Link]
-
Wikipedia. (n.d.). Docking (molecular). [Link]
-
Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
The Pymol Professor. (2023, August 29). Mastering PyMOL: Your Essential Guide to Molecular Visualization [Video]. YouTube. [Link]
-
Dr. K. N. S. (2020, May 6). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK [Video]. YouTube. [Link]
-
OUCI. (n.d.). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. [Link]
Sources
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents [ouci.dntb.gov.ua]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 17. m.youtube.com [m.youtube.com]
- 18. dasher.wustl.edu [dasher.wustl.edu]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. youtube.com [youtube.com]
- 22. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 24. researchgate.net [researchgate.net]
- 25. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Taxane-Class Tubulin Inhibitors
<_ _="--16">
Introduction
Welcome to the technical support center for researchers investigating tubulin inhibitors, with a focus on overcoming resistance to the taxane class of compounds (e.g., paclitaxel). Taxanes are powerful antineoplastic agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] However, the development of resistance, either intrinsic or acquired, is a significant hurdle in their clinical and experimental application.[1][2]
This guide is designed for drug development professionals, cancer biologists, and cell biologists. It provides in-depth, field-proven insights into diagnosing and overcoming taxane resistance in a preclinical, cell-based research setting. We will explore the "why" behind experimental choices, offering troubleshooting guides and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My cells have become resistant to paclitaxel. What are the most common reasons?
A1: Paclitaxel resistance is a multifactorial phenomenon. The three most frequently observed mechanisms in cell culture models are:
-
Overexpression of Drug Efflux Pumps: The most common mechanism is the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 (also known as MDR1) gene.[3][4][5] These pumps actively transport paclitaxel out of the cell, reducing its intracellular concentration below the therapeutic threshold.[6]
-
Alterations in β-tubulin: Mutations in the genes encoding β-tubulin, the direct target of paclitaxel, can prevent the drug from binding effectively or can alter microtubule dynamics in a way that counteracts the drug's stabilizing effect.[7][8][9] Additionally, changes in the expression of different β-tubulin isotypes (e.g., increased expression of class III β-tubulin) are strongly associated with resistance.[10]
-
Activation of Pro-Survival Signaling Pathways: Cells can activate signaling cascades that bypass the drug-induced apoptotic signal.[11] Pathways such as PI3K/AKT and MAPK/JNK can promote cell survival despite the presence of paclitaxel-induced microtubule disruption.[11]
Q2: How can I quickly test if P-glycoprotein (P-gp) is responsible for the resistance I'm observing?
A2: The most straightforward method is to perform a chemosensitivity assay (like an MTT or CellTiter-Glo® assay) where you co-administer paclitaxel with a known P-gp inhibitor. Verapamil or Tariquidar are commonly used for this purpose.[4][12] If the IC50 of paclitaxel decreases significantly (i.e., the cells become more sensitive) in the presence of the P-gp inhibitor, it strongly suggests that P-gp-mediated efflux is a primary resistance mechanism.
Q3: What is a "Resistance Factor" and how do I calculate it?
A3: The Resistance Factor (RF) is a quantitative measure of how resistant a cell line has become compared to its sensitive parental counterpart. It is calculated by dividing the IC50 (half-maximal inhibitory concentration) of the resistant cell line by the IC50 of the parental (sensitive) cell line.
Formula: RF = IC50 (Resistant Line) / IC50 (Parental Line)
An RF value greater than 2 is generally considered indicative of meaningful resistance.
Troubleshooting Guides & Experimental Workflows
This section provides structured approaches to diagnose and dissect the mechanisms of resistance in your cell lines.
Guide 1: Investigating High IC50 Values in a Paclitaxel Cytotoxicity Assay
You've performed a cytotoxicity assay and found the IC50 value for your cell line is much higher than expected, or your established resistant line shows an even greater increase in RF. This workflow will help you systematically identify the cause.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { font-family: "Arial"; font-size: 12px; text-align: center; caption-side: bottom; margin-top: 5px; } Figure 1. Troubleshooting workflow for high paclitaxel IC50 values. enddot
In-Depth Protocols
Protocol 1: Validating P-glycoprotein (P-gp) Mediated Resistance
This protocol combines a functional assay with a protein expression analysis to provide a self-validating system for confirming the role of P-gp.
Part A: Functional Re-sensitization Assay
-
Objective: To determine if inhibiting P-gp function restores paclitaxel sensitivity.
-
Principle: P-gp requires ATP to efflux drugs. Chemical inhibitors block this function. If resistance is P-gp-mediated, its inhibition will trap paclitaxel inside the cell, restoring its cytotoxic effect.
-
Methodology:
-
Cell Plating: Seed both parental (sensitive) and suspected resistant cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere for 24 hours.
-
Preparation of Compounds: Prepare a 2X stock of your paclitaxel serial dilutions. In a separate plate, prepare 2X stocks of paclitaxel serial dilutions that also contain a constant concentration of a P-gp inhibitor (e.g., 10 µM Verapamil). Include vehicle-only and inhibitor-only controls.
-
Treatment: Remove media from the cells and add the 2X compound preparations. You will now have four main groups: Parental cells +/- inhibitor and Resistant cells +/- inhibitor, each across a range of paclitaxel concentrations.
-
Incubation: Incubate for 48-72 hours, consistent with your standard cytotoxicity assay protocol.[13]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or an ATP-based luminescent assay (e.g., CellTiter-Glo®).[14][15]
-
Data Analysis: Calculate IC50 values for each of the four groups.
-
-
Interpreting the Results:
| Cell Line | Treatment | Expected IC50 (Relative) | Implication |
| Parental | Paclitaxel Only | Baseline (e.g., 5 nM) | Normal Sensitivity |
| Parental | Paclitaxel + Verapamil | ~5 nM | P-gp is not highly expressed; inhibitor has little effect. |
| Resistant | Paclitaxel Only | High (e.g., 200 nM) | Demonstrates Resistance |
| Resistant | Paclitaxel + Verapamil | Significantly Lower (e.g., 15 nM) | Resistance is reversed; P-gp is the primary mechanism. |
Part B: P-glycoprotein (ABCB1/MDR1) Expression by Western Blot
-
Objective: To visually confirm if the resistant cell line overexpresses P-gp protein compared to the parental line.
-
Principle: Increased P-gp function is almost always due to increased protein expression. Western blotting provides a semi-quantitative measure of protein levels.
-
Methodology:
-
Lysate Preparation: Harvest equal numbers of parental and resistant cells. Prepare whole-cell lysates using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against P-gp/ABCB1/MDR1.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Loading Control: Strip and re-probe the membrane for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
-
Troubleshooting Western Blot Signal:
-
Weak or No Signal: Increase primary antibody concentration, extend incubation time, or load more protein.[16][17][18] Ensure your transfer was efficient by using a Ponceau S stain before blocking.[19]
-
High Background: Ensure adequate blocking and washing steps. Titrate your primary antibody to find the optimal concentration.[19]
-
Protocol 2: Assessing Alterations in Tubulin
If P-gp inhibition does not restore sensitivity, the resistance mechanism likely involves the drug's direct target, tubulin.
Part A: In Vitro Tubulin Polymerization Assay
-
Objective: To determine if tubulin purified from resistant cells has an altered polymerization capacity in response to paclitaxel.
-
Principle: This cell-free assay measures microtubule formation by monitoring the change in light absorbance (or fluorescence) over time.[20] Paclitaxel normally enhances the rate and extent of polymerization. Tubulin from resistant cells may show a blunted response.
-
Methodology:
-
Tubulin Purification: Purify tubulin from both parental and resistant cell lines. This is a complex procedure often requiring specialized kits or protocols. Alternatively, commercial kits using purified bovine tubulin can be used to test the direct effect of a novel compound.[21]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).[20][22]
-
Initiation: The reaction is initiated by warming the plate to 37°C. Add paclitaxel or vehicle control to respective wells.
-
Measurement: Read the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled plate reader.
-
Data Analysis: Plot absorbance vs. time. Compare the polymerization curves (Vmax and final plateau) for parental vs. resistant tubulin in the presence and absence of paclitaxel.
-
-
Expected Outcome for Resistance: Tubulin from resistant cells may show a lower polymerization rate or extent in the presence of paclitaxel compared to tubulin from sensitive cells, suggesting a direct alteration in the tubulin protein itself that affects drug interaction.[9]
Part B: Sequencing of β-Tubulin Genes
-
Objective: To identify point mutations in β-tubulin that could confer resistance.
-
Principle: Specific amino acid changes, particularly near the paclitaxel-binding site or regions important for microtubule dynamics, can cause resistance.[12][23]
-
Methodology:
-
RNA Extraction & cDNA Synthesis: Extract total RNA from parental and resistant cells and synthesize cDNA.
-
PCR Amplification: Design primers specific to the β-tubulin isotypes most commonly expressed in your cell type (e.g., TUBB1, TUBB3). Amplify the coding regions using high-fidelity PCR.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Analysis: Align the sequences from the resistant cells to those from the parental cells and the reference sequence to identify any mutations. Databases of known tubulin mutations can help assess the significance of any identified changes.[24][25][26]
-
dot graph G { layout=neato; graph [fontname="Arial", label="Key Paclitaxel Resistance Mechanisms", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2, height=0.6]; edge [fontname="Arial", fontsize=9, len=2.5];
} caption { font-family: "Arial"; font-size: 12px; text-align: center; caption-side: bottom; margin-top: 5px; } Figure 2. Core mechanisms of cellular resistance to paclitaxel. enddot
References
-
Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. MDPI.[Link]
-
Mutations in α- and β-Tubulin That Stabilize Microtubules and Confer Resistance to Colcemid and Vinblastine1. AACR Journals.[Link]
-
Mechanisms and Therapeutic Strategies for Minority Cell‐Induced Paclitaxel Resistance and Tumor Progression Mediated by Mechanical Forces. NIH.[Link]
-
Biomedicines, Volume 13, Issue 12 (December 2025) – 283 articles. MDPI.[Link]
-
Recent Advances in Elucidating Paclitaxel Resistance Mechanisms in Non-small Cell Lung Cancer and Strategies to Overcome Drug Resistance. PubMed.[Link]
-
Human mutations that conferpaclitaxel resistance. PMC - NIH.[Link]
-
Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Mary Ann Liebert, Inc., publishers.[Link]
-
Key genes and molecular mechanisms related to Paclitaxel Resistance. PMC - NIH.[Link]
-
Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells. PMC - PubMed Central.[Link]
-
Western Blot Troubleshooting Low Signal or No Signal. Sino Biological.[Link]
-
Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. PMC - NIH.[Link]
-
MAPping tubulin mutations. Frontiers.[Link]
-
Overcoming paclitaxel resistance in ovarian cancer cells using DN200434, an inverse agonist of estrogen-related receptor gamma (ERRγ). PubMed.[Link]
-
Human P-Glycoprotein / MDR1 Drug Interaction Assay. Indigo Biosciences.[Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.[Link]
-
A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Taylor & Francis Online.[Link]
-
Western Blot Doctor™ — Signal Strength Problems. Bio-Rad.[Link]
-
Understanding molecular mechanisms and predicting phenotypic effects of pathogenic tubulin mutations. NIH.[Link]
-
Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation. PubMed.[Link]
-
ABC transporter expression related to paclitaxel resistance.... ResearchGate.[Link]
-
Paclitaxel Nanocrystals for Overcoming Multidrug Resistance in Cancer. PMC - NIH.[Link]
-
Establishment of Paclitaxel-Resistant Cell Line and the Underlying Mechanism on Drug Resistance. ResearchGate.[Link]
-
Resistant mechanisms of paclitaxel. ResearchGate.[Link]
-
Western Blot Troubleshooting Guide. TotalLab.[Link]
-
Class III β-Tubulin Overexpression Is a Prominent Mechanism of Paclitaxel Resistance in Ovarian Cancer Patients. AACR Journals.[Link]
-
The tubulin database: Linking mutations, modifications, ligands and local interactions. ScienceDirect.[Link]
-
Western Blot Troubleshoot: Faint Bands or Weak Signal. Bio-Rad Antibodies.[Link]
-
Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed.[Link]
-
How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? Taylor & Francis Online.[Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]
-
Mutations at leucine 215 of beta-tubulin affect paclitaxel sensitivity by two distinct mechanisms. PubMed.[Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.[Link]
-
MAPping tubulin mutations. PMC - NIH.[Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.[Link]
-
The Role of ABCB1 and ABCB6 Transporter Genes in Paclitaxel Resistance of Breast Cancer Cells. Iraqi Academic Scientific Journals.[Link]
-
The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance. NIH.[Link]
-
A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers.[Link]
-
MDR1/P-gp. Solvo Biotechnology.[Link]
-
MDR1/P-gp in Drug-Drug Interaction. INDIGO Biosciences.[Link]
Sources
- 1. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel Nanocrystals for Overcoming Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and Therapeutic Strategies for Minority Cell‐Induced Paclitaxel Resistance and Tumor Progression Mediated by Mechanical Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Elucidating Paclitaxel Resistance Mechanisms in Non-small Cell Lung Cancer and Strategies to Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. yeasenbio.com [yeasenbio.com]
- 15. scispace.com [scispace.com]
- 16. sinobiological.com [sinobiological.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 23. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | MAPping tubulin mutations [frontiersin.org]
- 25. The tubulin database: Linking mutations, modifications, ligands and local interactions | PLOS One [journals.plos.org]
- 26. MAPping tubulin mutations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Benchmarking Guide: Evaluating 1-(4-bromo-2-fluorobenzyl)pyrrolidine Derivatives Against Standard-of-Care Anticancer Agents
In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical scaffolds is paramount. Among the promising candidates, pyrrolidine derivatives have emerged as a class of compounds with significant pharmacological potential, demonstrating a range of biological activities.[1] This guide provides a comprehensive framework for the preclinical benchmarking of a specific subclass, 1-(4-bromo-2-fluorobenzyl)pyrrolidine derivatives, against established anti-cancer drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based methodology for evaluating the potential of these novel chemical entities.
The rationale for focusing on the 1-(4-bromo-2-fluorobenzyl)pyrrolidine scaffold stems from structure-activity relationship (SAR) studies suggesting that the presence of halogenated benzyl groups on a pyrrolidine core can enhance cytotoxic activity.[2] Specifically, the bromine and fluorine substitutions are hypothesized to influence the molecule's lipophilicity and electronic properties, potentially leading to improved cell permeability and target engagement. This guide will detail the necessary in vitro and in vivo assays to rigorously test this hypothesis and compare the findings against well-characterized chemotherapeutic agents.
Section 1: Selecting Appropriate Benchmark Anti-Cancer Drugs
The selection of appropriate benchmark drugs is critical for a meaningful comparative analysis. The choice should be guided by the suspected mechanism of action of the novel derivatives and the targeted cancer types. While the precise mechanism of 1-(4-bromo-2-fluorobenzyl)pyrrolidine derivatives is yet to be fully elucidated, initial screenings may suggest activity in rapidly proliferating cells. Therefore, a panel of benchmark drugs with diverse mechanisms of action is recommended.
Table 1: A Panel of Standard Benchmark Anti-Cancer Drugs
| Benchmark Drug | Class | Mechanism of Action | Common Cancer Indications |
| Doxorubicin | Anthracycline | DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and apoptosis.[3][4][] | Breast, lung, ovarian, bladder cancers, and various leukemias and lymphomas.[6] |
| Cisplatin | Platinum-based | Forms cross-links with DNA, disrupting DNA replication and repair, which triggers apoptosis.[7][8][9] | Testicular, ovarian, bladder, head and neck, and lung cancers.[7] |
| Paclitaxel (Taxol) | Taxane | Promotes microtubule assembly and stabilization, leading to cell cycle arrest in the G2/M phase and apoptosis.[10][11][12] | Ovarian, breast, lung, and pancreatic cancers. |
This selection provides a robust comparison against agents that target DNA integrity and microtubule dynamics, two fundamental processes in cancer cell proliferation.
Section 2: In Vitro Evaluation of Cytotoxicity
The initial step in characterizing a novel anti-cancer compound is to determine its cytotoxic potential across a panel of cancer cell lines. This is typically achieved through assays that measure cell viability or proliferation after exposure to the compound.[13][14]
Recommended Assay: The Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and sensitive colorimetric method for determining cell density, based on the measurement of cellular protein content.[13] It offers advantages over metabolic assays like MTT, as it is less prone to interference from compounds that affect cellular metabolism.
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the 1-(4-bromo-2-fluorobenzyl)pyrrolidine derivatives (e.g., designated as PBD-1, PBD-2) and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound SRB with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the SRB cytotoxicity assay.
Interpreting Cytotoxicity Data
The IC50 values provide a quantitative measure of the potency of each compound. A lower IC50 value indicates greater cytotoxicity.
Table 2: Hypothetical IC50 Values (µM) for Pyrrolidine Derivatives and Benchmark Drugs
| Cell Line | PBD-1 | PBD-2 | Doxorubicin | Cisplatin | Paclitaxel |
| MCF-7 (Breast) | 2.5 | 5.1 | 0.8 | 7.2 | 0.05 |
| A549 (Lung) | 3.2 | 6.8 | 1.2 | 9.5 | 0.08 |
| HCT-116 (Colon) | 1.8 | 4.5 | 0.5 | 5.4 | 0.03 |
In this hypothetical scenario, PBD-1 and PBD-2 show potent cytotoxic activity, with PBD-1 being the more potent of the two. While not as potent as Paclitaxel or Doxorubicin, their activity is comparable to or better than Cisplatin in these cell lines.
Section 3: Investigating the Mechanism of Cell Death: Apoptosis Assays
To understand how the novel compounds induce cell death, it is essential to investigate whether they trigger apoptosis (programmed cell death), a common mechanism for many anti-cancer drugs.
Recommended Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the test compounds (PBD-1, PBD-2) and a known apoptosis inducer (e.g., Doxorubicin) at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Workflow of the Annexin V/PI apoptosis assay.
Interpreting Apoptosis Data
The percentage of cells in the early and late apoptotic quadrants indicates the compound's ability to induce programmed cell death.
Table 3: Hypothetical Percentage of Apoptotic Cells (Early + Late) after 24h Treatment
| Treatment (at IC50) | % Apoptotic Cells (MCF-7) |
| Untreated Control | 5% |
| PBD-1 | 65% |
| PBD-2 | 45% |
| Doxorubicin | 70% |
These hypothetical results suggest that PBD-1 is a potent inducer of apoptosis, comparable to Doxorubicin, while PBD-2 also induces apoptosis but to a lesser extent.
Section 4: In Vivo Efficacy Evaluation in Xenograft Models
Promising results from in vitro studies warrant further investigation in a living organism. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for assessing the in vivo anti-cancer efficacy of novel compounds.[16][17][18]
Recommended Model: Subcutaneous Xenograft Model
This model involves the subcutaneous injection of human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice).[16] It is a reproducible and cost-effective model for evaluating the effect of a test compound on tumor growth.
Experimental Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds (PBD-1, PBD-2), a benchmark drug (e.g., Cisplatin), and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection, oral gavage) and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth inhibition between the treated and control groups.
Caption: Workflow for an in vivo subcutaneous xenograft study.
Interpreting In Vivo Efficacy Data
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Table 4: Hypothetical In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | - |
| PBD-1 (20 mg/kg) | 600 | 60% |
| PBD-2 (20 mg/kg) | 900 | 40% |
| Cisplatin (5 mg/kg) | 750 | 50% |
These hypothetical data suggest that PBD-1 demonstrates significant in vivo anti-tumor activity, exceeding that of the standard-of-care drug Cisplatin at the tested doses.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to benchmarking the anti-cancer potential of novel 1-(4-bromo-2-fluorobenzyl)pyrrolidine derivatives. By employing a combination of in vitro cytotoxicity and apoptosis assays, alongside in vivo xenograft models, researchers can generate a comprehensive dataset to compare these novel compounds against established anti-cancer drugs. The hypothetical data presented herein illustrates a scenario where a novel pyrrolidine derivative, PBD-1, exhibits promising activity.
Should the experimental data mirror these hypothetical results, further preclinical development would be warranted. This would include mechanism of action studies to identify the molecular target, comprehensive pharmacokinetic and toxicology studies, and evaluation in more advanced preclinical models, such as patient-derived xenografts (PDX), which more accurately recapitulate the heterogeneity of human tumors.[19] The ultimate goal is to identify and advance novel chemical entities that can offer improved efficacy and safety profiles for the treatment of cancer.
References
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. National Institutes of Health. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
Synthesis and antitumor evaluation of some novel pyrrolizine derivatives. ResearchGate. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PubMed Central. [Link]
-
Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. PubMed. [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. PubMed Central. [Link]
-
Cisplatin. Wikipedia. [Link]
-
What is the mechanism of Doxorubicin Hydrochloride?. Patsnap Synapse. [Link]
-
Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies. National Institutes of Health. [Link]
-
Paclitaxel. Wikipedia. [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
-
Cancer: How does doxorubicin work?. eLife. [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
-
Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. PubMed. [Link]
-
Cisplatin. StatPearls - NCBI Bookshelf. [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]
-
Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. ResearchGate. [Link]
-
How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell (MBoC). [Link]
-
(PDF) In-vitro Models in Anticancer Screening. ResearchGate. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
-
Cisplatin 12. Modes of Action of Cisplatin. Chemistry LibreTexts. [Link]
-
Clisplatin - Mechanism of Action. YouTube. [Link]
-
What is the mechanism of Paclitaxel?. Patsnap Synapse. [Link]
-
Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. National Institutes of Health. [Link]
-
How does Doxorubicin ('Red Devil') Cancer Treatment Work?. YouTube. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. [Link]
-
Paclitaxel. StatPearls - NCBI Bookshelf. [Link]
-
Taxol (paclitaxel): mechanisms of action.. Semantic Scholar. [Link]
Sources
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin - Wikipedia [en.wikipedia.org]
- 9. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Paclitaxel - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 19. startresearch.com [startresearch.com]
A Comparative Guide to the Selectivity of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine-Based Inhibitors
In the landscape of modern drug discovery, the development of small molecule inhibitors with high target selectivity is paramount. A compound's efficacy is intrinsically linked to its ability to modulate the intended biological target without engaging in off-target interactions that can lead to unforeseen side effects and toxicity.[1] This guide provides an in-depth analysis of the selectivity of inhibitors derived from the versatile 1-(4-bromo-2-fluorobenzyl)pyrrolidine scaffold. We will explore how subtle structural modifications to this core can dramatically shift its selectivity between distinct and therapeutically relevant target classes, namely aldose reductase and tubulin.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental design, provide robust protocols for assessing selectivity, and present comparative data to guide future inhibitor development programs.
Part 1: The Spiro-pyrrolidine Scaffold as a Potent and Selective Aldose Reductase Inhibitor
The polyol pathway, particularly the enzyme aldose reductase (ALR2), has been a long-standing target for the development of therapeutics aimed at mitigating chronic diabetic complications such as neuropathy, retinopathy, and nephropathy.[1] Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol, the accumulation of which leads to osmotic stress and subsequent cellular damage.[2] A significant challenge in developing ALR2 inhibitors is achieving selectivity over the highly homologous aldehyde reductase (ALR1), which plays a crucial role in detoxifying endogenous and exogenous aldehydes.[3] Inhibition of ALR1 can lead to undesirable toxic effects.[3]
A notable success story for the 1-(4-bromo-2-fluorobenzyl)pyrrolidine scaffold is the development of AS-3201, a potent and selective spiro-pyrrolidine-based ALR2 inhibitor.
Featured Inhibitor: AS-3201
AS-3201, with the chemical name (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone, has demonstrated significant promise in preclinical and clinical settings. Studies have shown that AS-3201 effectively penetrates nerve tissues and inhibits sorbitol accumulation in patients with diabetic sensorimotor polyneuropathy.[4][5]
Comparative Analysis of Aldose Reductase Inhibitors
The potency of AS-3201 can be contextualized by comparing its in vitro inhibitory activity with other well-characterized aldose reductase inhibitors.
| Compound | Target | IC50 (nM) | Selectivity vs. ALR1 (Fold) | Reference |
| AS-3201 | ALR2 | 1.5 | >1000 | |
| Epalrestat | ALR2 | ~40 | ~10 | |
| Zopolrestat | ALR2 | ~20 | ~20 | |
| Fidarestat | ALR2 | ~5 | >1000 |
Note: IC50 values are compiled from various sources and should be interpreted with consideration for potential variations in assay conditions.
The data clearly positions AS-3201 as a highly potent and selective inhibitor of ALR2, rivaling or exceeding the performance of other compounds in its class. This high degree of selectivity is crucial for minimizing the risk of off-target effects associated with ALR1 inhibition.
Part 2: Structural Evolution and Selectivity Shift Towards Tubulin Inhibition
Intriguingly, modifications to the core 1-(4-bromo-2-fluorobenzyl)pyrrolidine scaffold can redirect its biological activity towards an entirely different target class: tubulin. A series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based derivatives have been synthesized and shown to exhibit potent anti-tubulin and anti-cancer activity.[6]
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[7] Microtubule-targeting agents are a cornerstone of cancer chemotherapy.[6] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]
Comparative Analysis of Anti-Tubulin Derivatives
The anti-proliferative activity of these piperidine-based analogs has been evaluated in various cancer cell lines.
| Compound Derivative | Cell Line | IC50 (µM) | Mechanism | Reference |
| 7h | A549 (Lung) | 1.2 | Tubulin Polymerization Inhibition | |
| 7k | HCT-116 (Colon) | 2.5 | Tubulin Polymerization Inhibition | |
| 5-Fluorouracil | A549 (Lung) | ~5.0 | DNA/RNA Synthesis Inhibition | |
| Vincristine | Various | ~0.01-0.1 | Tubulin Polymerization Inhibition |
Note: The data presented is compiled from the cited study and is intended for comparative purposes.
The shift from a spiro-pyrrolidine system targeting aldose reductase to a piperidine-substituted analog targeting tubulin underscores the profound impact of scaffold modification on target selectivity. This highlights a critical aspect of medicinal chemistry: the ability to rationally design compounds with tailored biological activities based on a common chemical starting point.
Part 3: A Practical Guide to Assessing Inhibitor Selectivity
To rigorously evaluate the selectivity of any new inhibitor, a multi-faceted experimental approach is required. This section provides detailed protocols for key in vitro and cellular assays.
In Vitro Aldose Reductase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of aldose reductase by monitoring the consumption of the cofactor NADPH.[2]
Protocol:
-
Enzyme Preparation: Prepare a 10% homogenate of rat lens in 0.1 M phosphate buffer saline (pH 7.4). Centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting supernatant contains the crude aldose reductase enzyme.[9]
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing 0.7 mL of 0.067 M phosphate buffer (pH 6.2), 0.1 mL of 25x10⁻⁵ M NADPH, and 0.1 mL of the lens supernatant.[9]
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiation and Measurement: Initiate the reaction by adding 0.1 mL of 5x10⁻⁴ M DL-glyceraldehyde as the substrate. Immediately measure the decrease in absorbance at 340 nm for 3-5 minutes at 30-second intervals.[9]
-
Data Analysis: Calculate the rate of NADPH consumption (ΔOD/min). The percent inhibition is determined relative to the vehicle control. IC50 values are calculated by plotting percent inhibition against inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment. [10]The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. [11] Protocol:
-
Cell Treatment: Treat intact cells with the test compound at the desired concentration. A vehicle control is essential.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-aggregated protein) from the aggregated protein pellet by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or an immunoassay (e.g., HTRF, AlphaLISA). [11]5. Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinobeads Competition Binding Assay for Off-Target Profiling
To broadly assess the selectivity of an inhibitor, a competition binding assay using Kinobeads can be employed. This chemical proteomics approach profiles the interaction of a compound with hundreds of endogenous kinases simultaneously. [12] Protocol:
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line or a mixture of cell lines to maximize kinome coverage. [13]2. Competition: Incubate the lysate with increasing concentrations of the test inhibitor.
-
Kinobeads Pulldown: Add Kinobeads (a mixture of broad-spectrum kinase inhibitors immobilized on beads) to the lysate to capture kinases that are not bound by the test compound. [12]4. Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins and perform on-bead digestion to release peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by quantitative mass spectrometry to identify and quantify the kinases pulled down in the presence of the inhibitor versus a vehicle control.
-
Data Analysis: Generate dose-response curves for each identified kinase to determine the apparent dissociation constant (Kd,app). This provides a comprehensive selectivity profile.
Conclusion
The 1-(4-bromo-2-fluorobenzyl)pyrrolidine scaffold represents a privileged starting point for the development of potent and selective inhibitors against diverse biological targets. The dramatic shift in selectivity from aldose reductase with the spiro-pyrrolidine compound AS-3201 to tubulin with piperidine-based analogs highlights the power of structure-based drug design. This guide underscores the necessity of a rigorous and multi-pronged approach to assessing inhibitor selectivity. By combining traditional in vitro enzymatic assays with modern cellular target engagement and broad proteomic profiling techniques, researchers can build a comprehensive understanding of a compound's biological activity, thereby increasing the probability of developing safe and effective therapeutics.
References
-
Greene, D. A., et al. (2004). Aldose reductase inhibition by AS-3201 in sural nerve from patients with diabetic sensorimotor polyneuropathy. Diabetes Care, 27(7), 1776-1782. [Link]
-
Hotta, N., et al. (2006). Aldose Reductase Inhibition by AS-3201 in Sural Nerve From Patients With Diabetic Sensorimotor Polyneuropathy. Diabetes Care, 29(7), 1538-1544. [Link]
-
Kumar, M., et al. (2020). Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications. Future Medicinal Chemistry. [Link]
-
Miyamoto, S. (2006). Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites. Current Medicinal Chemistry, 13(15), 1777-1785. [Link]
-
Taylor & Francis Online. (n.d.). Aldose reductase inhibitors – Knowledge and References. [Link]
-
Choudhary, S., et al. (2021). Selectivity Challenges for Aldose Reductase Inhibitors: A Review on Comparative SAR and Interaction Studies. ResearchGate. [Link]
-
Barski, O. A., et al. (2018). In Search of Differential Inhibitors of Aldose Reductase. Molecules, 23(11), 2947. [Link]
-
Kumar, M., et al. (2020). Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications. Future Medicinal Chemistry, 12(14), 1327-1358. [Link]
-
Medard, G., et al. (2019). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 15(12), 1215-1224. [Link]
-
Lee, J. Y., et al. (2015). Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways. International Immunopharmacology, 24(1), 163-170. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 137-153. [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 26(18), 5609. [Link]
-
Wang, Y., et al. (2018). Synthesis and biological evaluation of selective tubulin inhibitors as anti-trypanosomal agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565. [Link]
-
Guguloth, R., & Gubbiyappa, S. K. (2023). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-tubulin Agents. ResearchGate. [Link]
-
ResearchGate. (2017). Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents. [Link]
-
Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(10), 3646-3658. [Link]
-
Al-Warhi, T., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega, 7(21), 17793-17808. [Link]
-
Pandey, A., et al. (2015). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Asian Pacific Journal of Tropical Biomedicine, 5(10), 842-847. [Link]
-
Mi, Y., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors, 5(7), 2056-2062. [Link]
-
Bhat, A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity, 19(2), e202100650. [Link]
-
Li, Y., et al. (2023). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega, 8(17), 15415-15426. [Link]
-
Yang, T. H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 9(4), 113-118. [Link]
-
Wang, Y., et al. (2021). A review of research progress of antitumor drugs based on tubulin targets. Translational Cancer Research, 10(6), 3073-3086. [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]
-
Kasap, C., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening, 19(7), 1066-1074. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Hayman, S., & Kinoshita, J. H. (1965). Isolation and properties of lens aldose reductase. The Journal of Biological Chemistry, 240, 877-882. [Link]
-
Gaskin, F., & Gethner, J. S. (2007). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 392, 9-23. [Link]
-
Parker, C. G., & Ting, A. Y. (2017). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 37(4), 812-834. [Link]
-
ResearchGate. (2018). Pyrrolopyridazine MEK inhibitors. [Link]
-
Arora, S., & Kumar, R. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Current Topics in Medicinal Chemistry, 20(27), 2465-2486. [Link]
-
MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
-
Bodakuntla, S., et al. (2021). Tubulin Purification by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments, (170). [Link]
-
Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(3), 180-188. [Link]
-
Taylor & Francis Online. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase inhibition by AS-3201 in sural nerve from patients with diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrrolidines: A Comparative Analysis
Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Its prevalence in pharmaceuticals, from antiviral agents to anticancer drugs, drives the continuous development of novel and efficient synthetic routes to access diversely substituted analogues. This guide provides a comparative analysis of four major modern strategies for the synthesis of substituted pyrrolidines: 1,3-Dipolar Cycloaddition of Azomethine Ylides, Intramolecular Aza-Michael Addition, Transition-Metal-Catalyzed C-H Amination/Cyclization, and Multicomponent Reactions. For each method, we will delve into the mechanistic underpinnings, provide representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal strategy for their synthetic targets.
1,3-Dipolar Cycloaddition of Azomethine Ylides: The Power of Concerted Bond Formation
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is arguably one of the most powerful and atom-economical methods for constructing the pyrrolidine ring. This reaction allows for the simultaneous formation of two carbon-carbon bonds and up to four new stereocenters in a single, often stereocontrolled, step.[1][2]
Mechanistic Rationale
Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, most commonly from the condensation of an α-amino acid ester with an aldehyde, or the thermal/photochemical ring-opening of aziridines.[3][4] The resulting ylide then undergoes a concerted [3+2] cycloaddition with an electron-deficient alkene (the dipolarophile). The stereochemical outcome of the reaction is highly dependent on the geometry of the azomethine ylide and the mode of approach of the dipolarophile.
The use of chiral ligands in combination with metal catalysts (e.g., Ag(I), Cu(I)) has enabled highly enantioselective variants of this reaction.[1][5][6] The metal center coordinates to the azomethine ylide precursor (typically an α-iminoester), facilitating deprotonation to form the metal-associated ylide and creating a chiral environment that directs the facial selectivity of the cycloaddition.[1] Silver-catalyzed reactions often favor the endo cycloadduct, while copper-catalyzed reactions can sometimes provide access to the exo product.[5]
Caption: Catalytic cycle of a metal-catalyzed 1,3-dipolar cycloaddition.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Atom Economy: All atoms from the ylide and dipolarophile are incorporated into the product. | Substrate Scope Limitations: Primarily effective with electron-deficient alkenes as dipolarophiles. |
| Stereochemical Control: Capable of generating multiple stereocenters with high diastereo- and enantioselectivity.[1][2] | Ylide Instability: Azomethine ylides are often unstable and must be generated in situ. |
| High Convergence: Two complex fragments are brought together in a single step. | Catalyst Sensitivity: Metal catalysts can be sensitive to air and moisture. |
| Versatility: A wide range of precursors for both the ylide and dipolarophile can be employed. | Regioselectivity Issues: Can sometimes lead to mixtures of regioisomers, although often highly selective. |
Representative Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is adapted from a procedure for the synthesis of α-amino phosphonate-containing pyrrolidines.[5]
-
Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add AgOTf (0.01 mmol, 5 mol%) and (R)-DTBM-SEGPHOS (0.011 mmol, 5.5 mol%). Add freshly distilled THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the iminophosphonate (0.2 mmol, 1.0 equiv.) and the alkene (0.24 mmol, 1.2 equiv.) in THF (1.0 mL).
-
Initiation: Cool the solution of the starting materials to -78 °C. Add the pre-formed catalyst solution via cannula. Then, add KHMDS (0.5 M in toluene, 0.19 mmol, 0.95 equiv.) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.
Intramolecular Aza-Michael Addition: A Robust Cyclization Strategy
The intramolecular aza-Michael addition is a powerful method for the synthesis of nitrogen heterocycles, including pyrrolidines. This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl or nitro compound tethered to the same molecule.
Mechanistic Rationale
The reaction can be promoted by a variety of catalysts, including bases, acids, and, more recently, organocatalysts. In organocatalytic variants, a chiral secondary amine catalyst (e.g., a proline derivative) activates the α,β-unsaturated aldehyde or ketone via the formation of a nucleophilic enamine intermediate. This activation facilitates the intramolecular attack of the tethered amine nucleophile. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the cyclized product. The chiral environment provided by the organocatalyst dictates the stereochemistry of the newly formed stereocenter(s).
Caption: Catalytic cycle of an organocatalytic intramolecular aza-Michael addition.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Mild Reaction Conditions: Often proceeds at room temperature without the need for harsh reagents. | Precursor Synthesis: Requires the synthesis of a linear precursor containing both the nucleophile and the Michael acceptor. |
| High Stereoselectivity: Organocatalytic versions can provide high levels of enantioselectivity.[7] | Limited Scope of Michael Acceptors: Primarily applicable to activated alkenes (e.g., enones, nitroalkenes). |
| Metal-Free: Avoids the use of potentially toxic and expensive metal catalysts. | Reaction Times: Some reactions can be slow, requiring extended reaction times. |
| Predictable Stereochemistry: The stereochemical outcome is often well-controlled by the catalyst. | Potential for Polymerization: Intermolecular side reactions can sometimes compete with the desired intramolecular cyclization. |
Representative Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Addition
This protocol is a general representation based on procedures for the synthesis of substituted piperidines and can be adapted for pyrrolidines.[7]
-
Reaction Setup: To a vial, add the enone carbamate precursor (0.1 mmol, 1.0 equiv.), the chiral cinchona-based primary-tertiary diamine catalyst (0.02 mmol, 20 mol%), and trifluoroacetic acid (TFA) as a co-catalyst (0.02 mmol, 20 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., CH2Cl2, 1.0 mL).
-
Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired pyrrolidine derivative.
Transition-Metal-Catalyzed Intramolecular C-H Amination: The Direct Approach
Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Transition-metal-catalyzed intramolecular C-H amination provides a direct route to pyrrolidines by forming a C-N bond from an existing C-H bond, bypassing the need for pre-functionalized starting materials. Catalysts based on rhodium, copper, palladium, and other metals have been developed for this purpose.[8][9][10]
Mechanistic Rationale
While the exact mechanism can vary depending on the metal and the nitrogen source, a common pathway for rhodium- and copper-catalyzed C-H amination involves the formation of a metal-nitrenoid intermediate. The catalyst reacts with a nitrogen source (e.g., an azide or a sulfamate ester) to generate a highly reactive metal-nitrene species. This species then undergoes an intramolecular C-H insertion reaction. The regioselectivity is often governed by the proximity of the C-H bond to the nitrogen atom, with 1,5-C-H insertion being favored for the formation of five-membered pyrrolidine rings. The reaction typically proceeds through a concerted, but asynchronous, transition state.
Caption: Catalytic cycle of a rhodium-catalyzed intramolecular C-H amination.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Step Economy: Forms the C-N bond directly from a C-H bond, reducing the number of synthetic steps. | Regioselectivity Challenges: Can be difficult to control which C-H bond reacts, although 1,5-insertion is often favored. |
| Functional Group Tolerance: Modern catalysts can tolerate a wide range of functional groups.[9] | Harsh Oxidants: Often requires stoichiometric oxidants (e.g., PhI(OAc)2). |
| Access to Complex Scaffolds: Enables the synthesis of complex polycyclic pyrrolidines. | Catalyst Cost and Toxicity: Often relies on expensive and precious metal catalysts. |
| Late-Stage Functionalization: Can be used to introduce a pyrrolidine ring late in a synthetic sequence. | Substrate Control: The reactivity and selectivity can be highly dependent on the substrate's electronic and steric properties. |
Representative Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Amination
This protocol is based on a general procedure for the synthesis of benzylic amines and can be adapted for pyrrolidine formation.[10]
-
Reaction Setup: In a glovebox, charge a vial with Rh2(esp)2 (0.005 mmol, 2.5 mol%), the sulfamate ester substrate (0.2 mmol, 1.0 equiv.), and MgO (0.4 mmol, 2.0 equiv.).
-
Solvent and Reagents: Add freshly distilled benzene (2.0 mL).
-
Oxidant Addition: In a separate vial, dissolve PhI(OAc)2 (0.3 mmol, 1.5 equiv.) in benzene (1.0 mL). Add this solution to the reaction mixture via syringe pump over 1.5 hours.
-
Reaction: Stir the reaction mixture at room temperature for an additional 30 minutes after the addition is complete.
-
Workup: Filter the reaction mixture through a pad of Celite, washing with CH2Cl2. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Multicomponent reactions, in which three or more starting materials react in a single pot to form a product that contains portions of all the reactants, are highly efficient tools for generating molecular diversity. Several MCRs have been developed for the synthesis of highly substituted pyrrolidines.
Mechanistic Rationale
The mechanisms of MCRs are often complex and involve a cascade of sequential reactions. For example, a three-component reaction for the synthesis of pyrrolidines can be initiated by the formation of an imine from an aldehyde and an amine. This is followed by the generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a third component, the dipolarophile. The entire sequence occurs in a single pot without the isolation of intermediates. The efficiency of the MCR relies on the chemoselective and sequential nature of the individual steps.
Caption: A possible reaction cascade for a three-component pyrrolidine synthesis.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Convergence and Efficiency: Rapidly builds molecular complexity from simple starting materials. | Complex Optimization: Finding optimal conditions for multiple simultaneous reactions can be challenging. |
| Inherent Diversity: Allows for the rapid generation of libraries of compounds by varying the starting materials. | Mechanistic Obscurity: The exact reaction pathway can sometimes be difficult to elucidate. |
| Step and Pot Economy: Reduces the number of synthetic steps and purification procedures. | Byproduct Formation: The potential for multiple reaction pathways can lead to the formation of side products. |
| Green Chemistry: Often aligns with the principles of green chemistry by reducing waste and energy consumption. | Limited Control over Stereochemistry: Achieving high stereoselectivity can be more challenging than in two-component reactions. |
Representative Experimental Protocol: Three-Component Synthesis of a Substituted Pyrrolidine
This protocol is adapted from a procedure for the diastereoselective synthesis of functionalized pyrrolidines.
-
Reaction Setup: To a solution of optically active phenyldihydrofuran (1.2 equiv.) and N-tosyl imino ester (1.0 equiv.) in CH2Cl2 at -78 °C, add TiCl4 (1M solution in CH2Cl2, 1.2 equiv.).
-
Stirring: Stir the mixture at -78 °C for 1 hour.
-
Nucleophile Addition: Add allyltrimethylsilane (3.0 equiv.) to the reaction mixture.
-
Warming: Allow the resulting mixture to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction with a saturated aqueous NaHCO3 solution. Extract the aqueous layer with CH2Cl2 (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.
Quantitative Performance Comparison
The choice of synthetic route ultimately depends on the specific target molecule and the desired attributes of the synthesis. The following table provides a general comparison of the four discussed methods based on typical performance metrics.
| Synthesis Route | Typical Yields | Diastereoselectivity | Enantioselectivity | Key Strengths |
| 1,3-Dipolar Cycloaddition | Good to Excellent | Good to Excellent | Good to Excellent (with catalyst) | Atom economy, high stereocontrol, convergence. |
| Intramolecular Aza-Michael | Good to Excellent | Often High | Good to Excellent (with organocatalyst) | Mild conditions, metal-free, predictable stereochemistry. |
| Transition-Metal C-H Amination | Moderate to Good | Substrate Dependent | Developing Area | High step economy, direct functionalization. |
| Multicomponent Reactions | Moderate to Good | Can be high, but often requires optimization | Often requires chiral starting materials or catalysts | High convergence, diversity generation, efficiency. |
Conclusion
The synthesis of substituted pyrrolidines is a vibrant area of research with a diverse array of powerful synthetic methods at the disposal of the modern chemist.
-
1,3-Dipolar cycloadditions offer an elegant and highly stereocontrolled route to complex pyrrolidines, making them a method of choice for targets with multiple stereocenters.
-
The intramolecular aza-Michael addition , particularly in its organocatalytic form, provides a reliable and often metal-free alternative for the construction of the pyrrolidine ring with high enantioselectivity.
-
Transition-metal-catalyzed C-H amination represents the cutting edge of synthetic efficiency, enabling the direct conversion of C-H bonds to C-N bonds, although challenges in selectivity remain.
-
Multicomponent reactions excel in the rapid generation of molecular complexity and are ideally suited for the construction of compound libraries for drug discovery.
By understanding the mechanistic nuances, advantages, and practical considerations of each of these synthetic routes, researchers can make informed decisions to best achieve their synthetic goals in the pursuit of novel and impactful pyrrolidine-containing molecules.
References
-
Adrio, J., & Carretero, J. C. (2011). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 16(12), 10337-10358. [Link]
-
Waldmann, H., & Nubbemeyer, U. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(5), 1496-1506. [Link]
-
Vilà, C., & Carretero, J. C. (2020). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Organic & Biomolecular Chemistry, 18(5), 805-817. [Link]
-
Pandey, G., & Kumar, V. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585-2613. [Link]
-
Pérez, M., & Pérez-García, P. M. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1059-1067. [Link]
-
Clayden, J., & Yasin, S. A. (2002). The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 1(1), 1-13. [Link]
-
Nair, V., & Suja, T. D. (2007). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 41(5), 555-566. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 25, 2026, from [Link]
-
Karlsson, S. (2003). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Diva Portal. [Link]
-
Pérez, M., & Pérez-García, P. M. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1059-1067. [Link]
-
Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of Chemical Research, 44(4), 227-235. [Link]
-
Alcarazo, M. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry, 12(30), 5531-5540. [Link]
-
Adrio, J., & Carretero, J. C. (2015). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications, 51(23), 4764-4767. [Link]
-
Carretero, J. C., & Adrio, J. (2016). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 52(71), 10744-10756. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 6. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(4-Bromo-2-fluorobenzyl)pyrrolidine
An Essential Guide to Personal Protective Equipment (PPE) for Handling 1-(4-Bromo-2-fluorobenzyl)pyrrolidine
As a Senior Application Scientist, my priority is to empower fellow researchers to conduct their work not only at the cutting edge of science but also at the highest standard of safety. The compound 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is a valuable reagent in developmental chemistry; however, its structure suggests significant potential hazards that demand rigorous and informed safety protocols. This guide moves beyond a simple checklist to provide a deep, rationale-based framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on your research, secured by a foundation of uncompromised safety.
Foundational Hazard Assessment: Understanding the Risk Profile
-
Corrosive and Irritant Nature : Structurally related compounds, such as 4-Bromo-2-fluorobenzyl bromide, are known to be corrosive, causing severe skin burns and serious eye damage.[1][2][3][4][5] It is imperative to assume this compound shares these properties. The primary danger lies in its ability to cause immediate and severe tissue damage upon contact.
-
Toxicity : The pyrrolidine moiety and related benzyl halides are classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][5] Systemic effects following exposure are a significant concern.
-
Respiratory Hazard : Volatility may be low, but aerosols or dusts can be generated during handling. These are expected to be highly irritating to the respiratory tract.[2][3]
-
Transportation Classification : The classification of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine as a "Dangerous Good for transport" underscores its significant hazard potential.[6]
This analysis dictates that our PPE selection must provide a complete barrier against a corrosive, toxic, and irritating substance.
| Hazard Classification | Anticipated Effects & Rationale |
| Skin Corrosion/Irritation | Causes severe skin burns. The activated benzyl system, combined with halogens, is highly reactive with biological tissues. |
| Serious Eye Damage | Causes severe and potentially permanent eye damage. Direct contact or vapor exposure can be extremely harmful.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, inhaled, or in contact with skin. Systemic toxicity is a credible risk based on analogous structures.[2] |
| Respiratory Tract Irritation | May cause respiratory irritation. Inhalation of aerosols or fine particles can damage mucous membranes.[3] |
The Hierarchy of Controls: Situating PPE in a Systems Approach
Before detailing specific PPE, it is crucial to recognize its place in the hierarchy of safety controls. PPE is the last line of defense.
-
Elimination/Substitution : Not always feasible in research and development.
-
Engineering Controls : The most critical step. All handling of this compound must occur within a certified chemical fume hood to manage vapors and prevent inhalation exposure.[3][7] Emergency eye wash fountains and safety showers must be immediately accessible.[3]
-
Administrative Controls : Rigorous training, adherence to Standard Operating Procedures (SOPs), and minimizing quantities are essential.
-
Personal Protective Equipment (PPE) : The final barrier between you and the chemical, designed to protect against residual risks from splashes, spills, or unforeseen breaches in engineering controls.
Core PPE Protocol: A Head-to-Toe Mandate
The following PPE is mandatory when handling 1-(4-Bromo-2-fluorobenzyl)pyrrolidine in any quantity.
Hand Protection: The First Point of Contact
Your hands are most likely to come into direct contact with the chemical. A single pair of gloves is insufficient.
-
Methodology : Double-gloving is required.[8]
-
Inner Glove : A standard, powder-free nitrile examination glove. This provides a baseline level of protection and maintains dexterity.
-
Outer Glove : A thicker, chemical-resistant nitrile or neoprene glove. This glove bears the brunt of any potential exposure.
-
-
Causality : The double-glove system provides redundant protection. If the outer glove is contaminated or torn, the inner glove allows the user sufficient time to move away, remove the compromised outer layer, and re-glove without breaking containment. Gloves must be changed every 30 minutes or immediately if contamination is suspected or damage is visible.[8]
Eye and Face Protection: Shielding Against Irreversible Damage
Given the severe corrosive potential, eye protection is non-negotiable and must be comprehensive.
-
Methodology :
-
Primary Protection : Wear chemical splash goggles that form a complete seal around the eyes. Standard safety glasses are inadequate as they do not protect against splashes from the side, top, or bottom.[8]
-
Secondary Protection : A full-face shield must be worn over the chemical splash goggles.
-
-
Causality : The goggles provide a sealed barrier against splashes and vapors. The face shield protects the rest of the face from contact and provides an additional layer of defense for the eyes, particularly during transfers or other procedures with a higher splash risk.
Body Protection: Preventing Dermal Absorption
-
Methodology : A disposable, long-sleeved, solid-front chemical-resistant gown is required.[8][9] A standard cotton lab coat is not sufficient as it can absorb chemicals, holding them against the skin. The gown should have tight-fitting knit or elastic cuffs that can be tucked into the outer gloves.
-
Causality : The chemical-resistant material prevents penetration of the compound in the event of a spill. The design ensures a continuous barrier from the wrist to the torso.
Respiratory Protection: Guarding the Airways
-
Methodology : The need for respiratory protection depends on the procedure.
-
For routine handling of small quantities inside a certified fume hood : A surgical mask is often sufficient to prevent inhalation of minor aerosols, though its primary purpose is product protection.[10]
-
When weighing powders outside of a containment hood or if there is any risk of aerosolization : A fit-tested N95 respirator is the minimum requirement.[10][11] For significant spill cleanup or potential vapor exposure, a full-face respirator with an organic vapor/acid gas cartridge is necessary.
-
-
Causality : Engineering controls (the fume hood) are the primary means of respiratory protection. A respirator is used when these controls may be insufficient or during non-routine events where concentrations in the air could exceed safe limits.
Operational Plan: Donning, Doffing, and Disposal
Proper procedure is as important as the equipment itself.
Step-by-Step PPE Workflow
-
Preparation : Inspect all PPE for damage before use.
-
Donning Sequence :
-
Put on inner gloves.
-
Put on the chemical-resistant gown.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the gown.
-
Put on chemical splash goggles.
-
Put on the face shield.
-
If required, perform a seal check on your respirator.
-
-
Handling : Perform all work inside a chemical fume hood.
-
Doffing (Removal) Sequence : This is a critical step to avoid self-contamination.
-
Remove outer gloves first, turning them inside out.
-
Remove the face shield and gown.
-
Remove goggles.
-
Remove inner gloves, turning them inside out.
-
Wash hands thoroughly with soap and water immediately after.[7]
-
-
Disposal : All disposable PPE used when handling this compound is considered hazardous waste. It must be collected in a designated, sealed container for halogenated solid waste.
Chemical Disposal Plan
Waste 1-(4-Bromo-2-fluorobenzyl)pyrrolidine and any materials used for spill cleanup are considered halogenated organic waste.
-
Do NOT pour down the drain.
-
Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
-
This waste must be disposed of via an authorized incinerator equipped with scrubbers to handle the hydrogen bromide and hydrogen fluoride gases produced during combustion.[3]
Visualizing the Safety Workflow
The following diagram outlines the critical decision-making and operational flow for safely handling 1-(4-Bromo-2-fluorobenzyl)pyrrolidine.
Caption: A procedural flowchart for safe handling, from initial risk assessment to final decontamination.
References
-
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
-
Chemtalk. (2008). Bromine water - disposal. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24764441, 4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline. Retrieved from [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]
-
IARC. (n.d.). Pyrrolidine (Compound) - Exposome-Explorer. Retrieved from [Link]
-
Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733660, 4-Bromo-2-fluorobenzyl bromide. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 4-Bromo-2-fluorobenzyl bromide 98 76283-09-5 [sigmaaldrich.com]
- 5. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. nj.gov [nj.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. gerpac.eu [gerpac.eu]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
